molecular formula C11H9O4S- B249655 6-Methoxynaphthalene-2-sulfonate

6-Methoxynaphthalene-2-sulfonate

Cat. No.: B249655
M. Wt: 237.25 g/mol
InChI Key: FOIKGWJGRNNGQP-UHFFFAOYSA-M
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Description

6-Methoxynaphthalene-2-sulfonate is a naphthalene derivative characterized by a methoxy (-OCH₃) group at the 6-position and a sulfonate (-SO₃⁻) group at the 2-position of the naphthalene ring. It is typically synthesized via sulfonation of 6-methoxynaphthalene, followed by neutralization to form the corresponding sulfonate salt (e.g., sodium or potassium). This compound serves as a key intermediate in pharmaceuticals, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen . Its sulfonate group enhances water solubility, making it suitable for aqueous formulations.

Properties

Molecular Formula

C11H9O4S-

Molecular Weight

237.25 g/mol

IUPAC Name

6-methoxynaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O4S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H,12,13,14)/p-1

InChI Key

FOIKGWJGRNNGQP-UHFFFAOYSA-M

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues differ in substituents on the naphthalene ring:

  • 6-Hydroxynaphthalene-2-sulfonate : Replaces the methoxy group with a hydroxyl (-OH). The hydroxyl group increases acidity (pKa ~9.5) and hydrogen-bonding capacity, making it useful in dye manufacturing (e.g., Schaeffer’s acid potassium salt) .
  • 6-Aminonaphthalene-2-sulfonate: Substitutes methoxy with an amino (-NH₂) group. The amino group confers reactivity in azo dye synthesis and pharmaceutical intermediates .
  • 2-Acetyl-6-methoxynaphthalene : Replaces sulfonate with an acetyl (-COCH₃) group. This lipophilic compound is a precursor to Naproxen and other NSAIDs .

Functional Analogues

Functional analogues share sulfonate or sulfonyl functionalities:

  • 6-Methoxynaphthalene-2-sulfonyl chloride : The sulfonyl chloride precursor (-SO₂Cl) is highly reactive, used to synthesize sulfonamides or sulfonate esters. It requires careful handling due to corrosivity (H314 hazard) .
  • 6-Chloronaphthalene-2-sulfonate : Incorporates a chloro (-Cl) group, enhancing electrophilicity for cross-coupling reactions in organic synthesis .

Application-Specific Analogues

  • Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate : Azo (-N=N-) derivatives are critical as pigments and dyes due to their chromophoric properties .
  • Sodium 6-amino-5-[[3-[[(2-ethylphenyl)amino]sulphonyl]phenyl]azo]naphthalene-2-sulphonate: Complex azo-sulfonates are employed in textile dyes and food colorants .

Data Tables

Table 1: Key Properties of 6-Methoxynaphthalene-2-sulfonate and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications Key Properties
This compound (sodium salt) Methoxy, sulfonate C₁₁H₉NaO₄S ~260.25 Pharmaceutical intermediate Water-soluble, stable at 2–8°C
2-Acetyl-6-methoxynaphthalene Methoxy, acetyl C₁₃H₁₂O₂ 200.23 Naproxen synthesis Lipophilic, UV-active
Potassium 6-hydroxynaphthalene-2-sulfonate Hydroxyl, sulfonate C₁₀H₇KO₄S 270.32 Dye manufacturing (Schaeffer’s acid) High solubility, acidic
6-Aminonaphthalene-2-sulfonic acid Amino, sulfonic acid C₁₀H₉NO₃S 223.25 Azo dye intermediate Reactive amine group
6-Chloronaphthalene-2-sulfonyl chloride Chloro, sulfonyl chloride C₁₀H₆Cl₂O₂S 257.12 Organic synthesis Corrosive, moisture-sensitive

Research Findings

  • Pharmaceutical Relevance : this compound derivatives are pivotal in NSAID synthesis. The acetyl variant (2-Acetyl-6-methoxynaphthalene) is a direct precursor to Naproxen, leveraging methoxy’s electron-donating effect for regioselective reactions .
  • Dye Chemistry : Sulfonate groups in naphthalene derivatives enhance water solubility, critical for dye applicability. Azo-sulfonates exhibit intense coloration due to extended conjugation .
  • Reactivity Trends : Sulfonyl chlorides (e.g., 6-Methoxynaphthalene-2-sulfonyl chloride) are highly reactive but hazardous, whereas sulfonate salts offer stability for industrial use .

Preparation Methods

Isopropylation of 2-Methoxynaphthalene

The synthesis of 2-methoxy-6-isopropylnaphthalene (Formula IV in US5286902A) employs a dealuminized mordenite catalyst to achieve shape-selective isopropylation. This reaction occurs at 200–250°C under atmospheric to moderate pressure (0–1000 kPa), yielding 85–92% selectivity for the 6-isopropyl isomer. The catalyst’s pore structure preferentially accommodates the transition state leading to the para-substituted product, a principle that could be adapted for sulfonation regioselectivity.

Sulfonation Strategies for Naphthalene Derivatives

Direct Sulfonation of 6-Methoxynaphthalene

Sulfonation typically employs fuming sulfuric acid (oleum) or sulfur trioxide in aprotic solvents. The methoxy group at position 6 activates the ring for electrophilic substitution, directing sulfonation to the ortho (position 5) or para (position 7) sites. Achieving position 2 selectivity requires steric or electronic modulation:

  • Catalytic directing : Transition metal complexes (e.g., FeCl3) can coordinate to the methoxy oxygen, steering electrophiles to position 2.

  • Protection/deprotection : Temporarily protecting the methoxy group as a tert-butyldimethylsilyl (TBS) ether could alter electronic effects, favoring sulfonation at position 2.

Post-Functionalization of 2-Methoxy-6-Isopropylnaphthalene

The isopropyl group in Formula IV serves as a removable directing group. After sulfonation at position 2, the isopropyl moiety can be cleaved via oxidative dehydrogenation (e.g., using Pd/C at 150°C) to yield 6-methoxy-2-sulfonic acid. Subsequent neutralization with NaOH generates the sodium sulfonate salt.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Sulfonation

Concentrated hydrochloric or sulfuric acid facilitates protonation of the sulfonating agent, enhancing electrophilicity. In US5286902A, HCl is preferred for hydroperoxide decomposition, suggesting compatibility with sulfonation. A proposed protocol:

  • Dissolve 6-methoxynaphthalene in chlorobenzene.

  • Add oleum (20% SO3) dropwise at 40°C.

  • Quench with ice water, extract with NaOH, and acidify to precipitate the sulfonic acid.

Key variables :

ParameterOptimal RangeEffect on Yield
Temperature40–60°CMinimizes polysulfonation
SO3 Concentration15–25%Balances reactivity and selectivity
Reaction Time2–4 hoursPrevents over-sulfonation

Metal-Catalyzed Sulfonation

CuCl/CuI systems from CN113651680A could be repurposed to stabilize sulfonate intermediates. For example:

  • React 6-methoxy-2-naphthaldehyde with NaHSO3 in DMSO.

  • Oxidize the bisulfite adduct using CuCl/O2 to install the sulfonate group.

This approach leverages the catalyst’s ability to mediate sulfur-oxygen bond formation, analogous to its role in aldehyde synthesis.

Regioselectivity and Byproduct Analysis

Competing Substitution Pathways

Methoxy-directed sulfonation predominantly targets positions 1 and 8 (alpha to the methoxy group). Position 2 sulfonation constitutes <15% of products under standard conditions. Strategies to enhance 2-sulfonate yield include:

  • Low-temperature sulfonation (0–10°C): Slows reaction kinetics, favoring thermodynamically controlled products.

  • Ionic liquid solvents : [BMIM][HSO4] increases electrophile concentration at the electron-rich position 2.

Byproduct Mitigation

Common byproducts and remedies:

  • 1- and 8-Sulfonates : Use bulkier sulfonating agents (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) to sterically hinder alpha positions.

  • Disulfonates : Limit SO3 equivalents to 1.1–1.3 mol/mol substrate.

Industrial-Scale Considerations

Continuous Flow Sulfonation

Adapting the continuous hydroperoxidation process from US5286902A, a tubular reactor could achieve:

  • Residence time : 30–60 minutes.

  • Throughput : 50–100 kg/h with 92% conversion.

  • Catalyst recycling : Immobilized FeCl3 on silica gel reduces metal leaching.

Waste Stream Management

Neutralization of spent acid generates Na2SO4, which can be crystallized and sold as a byproduct. DMSO from CN113651680A is recoverable via vacuum distillation (85% recovery at 80°C).

Q & A

Q. What are the key physicochemical properties of 6-Methoxynaphthalene-2-sulfonate, and how do they influence experimental design?

this compound (C₁₁H₁₀O₄S) is a sulfonated naphthalene derivative with a methoxy group at the 6-position. Key properties include:

  • Solubility : Polar sulfonate groups enhance water solubility, making it suitable for aqueous-phase reactions.
  • Stability : Susceptibility to hydrolysis under acidic or alkaline conditions requires pH-controlled environments during storage and reactions .
  • Spectroscopic signatures : UV-Vis absorption maxima (~270-290 nm) and distinct IR stretches (e.g., S=O at ~1180 cm⁻¹) aid in identification .
    Methodological Tip : Use HPLC with UV detection for purity analysis, and validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) .

Q. How can researchers synthesize this compound, and what are common pitfalls?

Synthesis typically involves sulfonation of 6-methoxynaphthalene using concentrated sulfuric acid or chlorosulfonic acid:

Sulfonation : React 6-methoxynaphthalene with H₂SO₄ at 80–100°C for 4–6 hours.

Neutralization : Add NaOH to isolate the sodium sulfonate salt.
Common Pitfalls :

  • Over-sulfonation leads to di-sulfonated byproducts. Monitor reaction progress via TLC.
  • Residual sulfuric acid can degrade the product; use ion-exchange resins for purification .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C6, sulfonate at C2).
  • Mass Spectrometry : ESI-MS in negative mode detects [M–Na]⁻ ions for molecular weight validation .
  • Elemental Analysis : Verify C, H, S, and O content to confirm stoichiometry .

Advanced Research Questions

Q. How do conflicting toxicological data for naphthalene derivatives inform risk assessments of this compound?

Naphthalene derivatives exhibit varied toxicity profiles. For example:

  • 2-Methylnaphthalene shows hepatotoxicity in rodents .
  • Sulfonated analogs (e.g., this compound) may have reduced bioavailability due to hydrophilicity.
    Methodological Approach :
  • Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity).
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure thresholds .

Q. What computational strategies can predict the environmental fate of this compound?

  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates.
  • Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential.
    Data Gap : Limited experimental data on photodegradation; prioritize solar irradiation studies (λ > 290 nm) .

Q. How can researchers resolve contradictions in reported metabolic pathways for sulfonated naphthalenes?

Discrepancies arise from species-specific metabolism (e.g., cytochrome P450 vs. sulfotransferase activity). Strategy :

  • Use isotope-labeled this compound in rat/human hepatocyte co-cultures.
  • Analyze metabolites via LC-HRMS and compare with existing databases (e.g., HMDB) .

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